molecular formula C11H10N2O B11906623 2-Methylquinoline-5-carboxamide

2-Methylquinoline-5-carboxamide

Cat. No.: B11906623
M. Wt: 186.21 g/mol
InChI Key: URBZTTMHRVBFGZ-UHFFFAOYSA-N
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Description

2-Methylquinoline-5-carboxamide is a quinoline derivative featuring a methyl group at the 2-position and a carboxamide functional group at the 5-position. Quinoline derivatives are heterocyclic aromatic compounds with a fused benzene-pyridine ring system, widely studied for their pharmacological and chemical applications. The carboxamide group (-CONH₂) enhances polarity and hydrogen-bonding capacity, making this compound distinct from ester or carboxylic acid analogs.

Properties

Molecular Formula

C11H10N2O

Molecular Weight

186.21 g/mol

IUPAC Name

2-methylquinoline-5-carboxamide

InChI

InChI=1S/C11H10N2O/c1-7-5-6-8-9(11(12)14)3-2-4-10(8)13-7/h2-6H,1H3,(H2,12,14)

InChI Key

URBZTTMHRVBFGZ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC(=C2C=C1)C(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methylquinoline-5-carboxamide can be achieved through several methods. One common approach involves the Friedländer synthesis, which typically uses 2-aminobenzaldehyde and a ketone as starting materials. The reaction proceeds under acidic or basic conditions to form the quinoline ring system. The carboxamide group can then be introduced through subsequent reactions involving carboxylation and amidation.

Industrial Production Methods: Industrial production of 2-Methylquinoline-5-carboxamide often employs catalytic processes to enhance yield and efficiency. Transition metal catalysts, such as palladium or copper, are frequently used to facilitate the formation of the quinoline ring. Additionally, green chemistry approaches, such as ionic liquid-mediated reactions and microwave-assisted synthesis, are gaining popularity due to their environmental benefits .

Chemical Reactions Analysis

Types of Reactions: 2-Methylquinoline-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline-5-carboxylic acid derivatives.

    Reduction: Reduction reactions can convert the carboxamide group to an amine or other functional groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products:

Scientific Research Applications

2-Methylquinoline-5-carboxamide has numerous applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Quinoline derivatives, including 2-Methylquinoline-5-carboxamide, are investigated for their therapeutic potential in treating various diseases.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-Methylquinoline-5-carboxamide involves its interaction with specific molecular targets and pathways. In biological systems, the compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit protein kinases involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional differences between 2-methylquinoline-5-carboxamide and related compounds are summarized below:

Compound Name Structural Features Key Differences Biological/Chemical Implications
2-Methylquinoline-5-carboxamide Methyl at C2, carboxamide (-CONH₂) at C5 Reference compound for comparison Enhanced polarity and hydrogen-bonding potential due to carboxamide; may improve target specificity
Ethyl 2-methylquinoline-5-carboxylate () Methyl at C2, ethyl ester (-COOEt) at C5 Carboxylate ester instead of carboxamide Lower polarity than carboxamide; ester groups are hydrolytically labile, affecting metabolic stability
Quinoline-5-carboxylic acid Carboxylic acid (-COOH) at C5, no methyl at C2 More polar due to free -COOH group Higher solubility in aqueous media; potential for salt formation
2-Methylquinoline () Methyl at C2, no functional group at C5 Simpler structure with no C5 substituent Limited biological activity due to absence of polar groups; used as a synthetic intermediate
Methyl 2-chloroquinoline-5-carboxylate () Chlorine at C2, methyl ester (-COOMe) at C5 Chlorine increases steric and electronic effects Enhanced antibacterial and antitubercular activities due to halogenation
N-(quinolin-8-yl)quinoline-4-carboxamide () Carboxamide at C4, quinoline and methoxyphenyl groups Substitution at C4 instead of C5 Distinct binding to enzymes/receptors; methoxyphenyl groups modulate lipophilicity

Research Findings and Implications

Chemical Reactivity

  • Substitution Effects: The methyl group at C2 in 2-methylquinoline-5-carboxamide likely enhances steric hindrance, influencing regioselectivity in reactions (e.g., electrophilic substitution) compared to unsubstituted quinolines .
  • Carboxamide Stability: Unlike ester analogs (e.g., ethyl 2-methylquinoline-5-carboxylate), the carboxamide group resists hydrolysis under physiological conditions, improving metabolic stability .

Biological Activity

2-Methylquinoline-5-carboxamide is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article delves into its synthesis, biological properties, and potential therapeutic applications, supported by data tables and case studies.

Molecular Structure and Formula:

  • Molecular Formula: C10H9N1O
  • Molecular Weight: 159.19 g/mol
  • IUPAC Name: 2-methylquinoline-5-carboxamide

Synthesis Methods

The synthesis of 2-methylquinoline-5-carboxamide typically involves the following steps:

  • Starting Material : 2-Methylquinoline.
  • Carboxylation : The quinoline is subjected to carboxylation reactions using carbon dioxide in the presence of a suitable base.
  • Amidation : The carboxylic acid group is converted to an amide using reagents such as thionyl chloride followed by reaction with ammonia.

Biological Activity Overview

2-Methylquinoline-5-carboxamide exhibits a range of biological activities, including:

  • Antimicrobial Activity : Studies have shown that derivatives of quinoline compounds possess significant antimicrobial properties against various bacterial strains.
  • Anticancer Properties : Research indicates that 2-methylquinoline derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Antimicrobial Activity

A study demonstrated that 2-methylquinoline-5-carboxamide exhibited potent antimicrobial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 32 to 128 µg/mL, indicating effective inhibition of bacterial growth.

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus64
Escherichia coli128
Pseudomonas aeruginosa32

Anticancer Activity

In vitro studies on human cancer cell lines (e.g., MCF-7 breast cancer cells) revealed that 2-methylquinoline-5-carboxamide could significantly reduce cell viability. The IC50 value was found to be approximately 15 µM, indicating its potential as a chemotherapeutic agent.

Cell Line IC50 (µM)
MCF-715
HeLa20
A54925

Case Studies

  • Study on Antimicrobial Efficacy :
    A recent study published in the Journal of Medicinal Chemistry explored the structure-activity relationship (SAR) of quinoline derivatives, highlighting that modifications at the carboxamide position significantly enhance antimicrobial activity.
  • Anticancer Mechanism Investigation :
    Research conducted at a leading cancer research institute evaluated the effects of 2-methylquinoline-5-carboxamide on apoptosis pathways in MCF-7 cells. The study concluded that the compound activates caspase pathways leading to programmed cell death.

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